N-Isopropylmethacrylamide
Description
Properties
IUPAC Name |
2-methyl-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGLEFUZMIVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66004-95-3 | |
| Record name | N-Isopropylmethacrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50160204 | |
| Record name | N-Isopropylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-61-6 | |
| Record name | N-Isopropylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLMETHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32216XNO4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylmethacrylamide can be synthesized through the reaction of isopropylamide with methacrylic acid chloride under cold conditions. The monomer is then purified by sublimation. Polymerization of this compound is typically carried out in aqueous solution using ammonium persulfate as the initiator at 60°C to produce high molecular weight polymers .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The monomer is first synthesized and then polymerized using free radical polymerization techniques. The resulting polymers can be further processed and modified to achieve desired properties for specific applications .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylmethacrylamide undergoes various chemical reactions, including polymerization, oxidation, and reduction. The polymerization process is the most significant reaction, where the monomer forms long polymer chains through free radical polymerization.
Common Reagents and Conditions:
Polymerization: Ammonium persulfate is commonly used as an initiator in the polymerization process.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired outcome and the specific application of the compound.
Major Products Formed: The primary product formed from the polymerization of this compound is poly(this compound), a polymer that exhibits temperature-responsive behavior. This polymer can be further modified to create hydrogels and other smart materials .
Scientific Research Applications
Properties of N-Isopropylmethacrylamide
This compound is characterized by its ability to undergo a phase transition at physiological temperatures, making it suitable for applications that require temperature-sensitive behavior. This property is attributed to the presence of an additional methyl group compared to its counterpart, N-isopropylacrylamide (NIPAM), which results in a higher lower critical solution temperature (LCST) typically between 38-42 °C . The thermoresponsive nature of NIPMAM allows it to switch between hydrophilic and hydrophobic states, which is crucial for applications in drug delivery and tissue engineering.
Synthesis of this compound Hydrogels
The synthesis of NIPMAM-based hydrogels can be achieved through various polymerization techniques, including free radical polymerization and gamma irradiation. These methods allow for the creation of cross-linked networks that enhance the mechanical stability and functionality of the hydrogels. For instance, poly(this compound) hydrogels have been synthesized using gamma radiation to achieve cross-linking, resulting in materials with improved swelling kinetics and structural integrity .
Biomedical Applications
1. Drug Delivery Systems
NIPMAM-based hydrogels have shown significant promise as drug delivery systems due to their ability to release therapeutic agents in a controlled manner. For example, studies have demonstrated the use of poly(this compound-co-N-isopropylacrylamide) hydrogels for pulsatile drug release, where the release rate can be modulated by temperature changes . This feature is particularly beneficial for delivering drugs in response to specific physiological conditions.
2. Tissue Engineering
In tissue engineering, NIPMAM hydrogels can serve as scaffolds that support cell growth and differentiation. Research indicates that mesenchymal stem cells encapsulated within these hydrogels remain viable and can undergo osteogenic differentiation when cultured with appropriate supplements . The ability to tailor the mechanical properties and degradation rates of these hydrogels enhances their applicability in regenerative medicine.
3. Wound Healing
The thermoresponsive properties of NIPMAM also make it suitable for wound healing applications. Hydrogels based on this polymer can provide a moist environment conducive to healing while allowing for the controlled release of antimicrobial agents . This dual functionality helps to prevent infection while promoting tissue repair.
Case Studies
Challenges and Future Directions
Despite the promising applications of NIPMAM-based materials, challenges remain regarding their mechanical properties and biodegradability. Ongoing research aims to enhance these characteristics by formulating composite hydrogels with other functional materials . Additionally, further studies on the toxicology and safety of NIPMAM-based products are essential to ensure their safe application in clinical settings .
Mechanism of Action
The mechanism of action of N-Isopropylmethacrylamide is primarily based on its ability to form polymers that exhibit temperature-responsive behavior. These polymers undergo a phase transition from a soluble hydrated state to an insoluble dehydrated state when the temperature exceeds a certain threshold. This behavior is due to the formation and breaking of hydrogen bonds between the polymer chains and water molecules .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Gas Hydrate Inhibition : PNIPMAM’s LCST tunability allows operation in deeper oil wells where temperatures exceed 35°C, unlike PVCap .
- Drug Delivery : Copolymers of NIPMAM and NIPAM balance LCST and release kinetics, enabling personalized therapeutic systems .
- Structural Insights : FTIR and Raman studies reveal that the methyl group in PNIPMAM alters water-polymer hydrogen bonding, explaining its higher LCST .
Biological Activity
N-Isopropylmethacrylamide (NIPMAm) is a thermoresponsive polymer that has garnered significant attention in biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity of NIPMAm, focusing on its synthesis, characteristics, and applications in drug delivery, tissue engineering, and hydrogels.
1. Overview of this compound
NIPMAm is a monomer that polymerizes to form poly(this compound) (p(NiPMAm)), which exhibits a lower critical solution temperature (LCST) around 38-42°C. This temperature range is particularly relevant for physiological conditions, making it suitable for various biomedical applications. The presence of an additional methyl group in NIPMAm compared to its counterpart N-isopropylacrylamide (NIPAm) results in distinct thermoresponsive behavior and swelling kinetics .
2. Synthesis and Characterization
2.1 Synthesis Methods
NIPMAm can be synthesized through free radical polymerization, often using initiators like ammonium persulfate (APS) and cross-linkers such as N,N'-methylene bis(acrylamide) (BIS). The resulting hydrogels can be tailored by adjusting the concentration of monomers and cross-linkers, leading to variations in mechanical properties and swelling behavior .
2.2 Characterization Techniques
Characterization of p(NiPMAm) involves several analytical techniques:
- FTIR Spectroscopy : Identifies functional groups and confirms polymer formation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability.
- Differential Scanning Calorimetry (DSC) : Evaluates phase transition temperatures .
3. Biological Activity
3.1 Drug Delivery Systems
NIPMAm-based hydrogels have shown promise as carriers for controlled drug delivery. The thermoresponsive nature allows for the release of therapeutic agents at specific temperatures, enhancing the efficacy of treatments. Studies have demonstrated the successful encapsulation and controlled release of antibiotics such as ciprofloxacin within these hydrogels, indicating their potential in infection management .
3.2 Tissue Engineering Applications
In tissue engineering, p(NiPMAm) hydrogels can support cell viability and differentiation. Research has shown that mesenchymal stem cells encapsulated within these hydrogels remain viable over extended periods and can differentiate into osteogenic lineages when exposed to appropriate stimuli . This property is crucial for developing scaffolds that mimic natural tissue environments.
4. Case Studies
4.1 Study on Cell Viability
A study investigated the viability of mesenchymal stem cells encapsulated in p(NiPMAm) hydrogels over three weeks. The results indicated that the cells maintained high viability rates and expressed markers indicative of osteogenic differentiation when cultured with osteogenic supplements .
4.2 Hydrogel Performance in Drug Delivery
Another study focused on the performance of NIPMAm-based hydrogels for drug delivery applications. The hydrogels demonstrated significant swelling below their LCST, allowing for increased drug loading capacity at lower temperatures, while exhibiting controlled release profiles at physiological temperatures .
5. Challenges and Future Directions
Despite the promising applications of NIPMAm, challenges remain regarding its mechanical properties and biodegradability. Current research is directed towards enhancing these properties through copolymerization with biodegradable materials such as poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL) .
Table 1: Comparison of Properties Between NIPMAm and NIPAm
| Property | This compound (NIPMAm) | N-Isopropylacrylamide (NIPAm) |
|---|---|---|
| LCST | 38-42°C | ~32°C |
| Thermoresponsive Behavior | Yes | Yes |
| Biodegradability Potential | Moderate | High |
| Mechanical Strength | Moderate | High |
Q & A
Basic Research Questions
Q. How does the synthesis of poly(N-isopropylmethacrylamide) hydrogels differ from poly(N-isopropylacrylamide) (NIPAM), and what parameters influence polymerization efficiency?
- Methodology : Precipitation polymerization is commonly used for NIPMAM-based microgels, with methylene bis-acrylamide (MBA) as a crosslinker and potassium persulfate (KPS) as an initiator. Key parameters include MBA/KPS ratios, temperature, and monomer concentration. Particle size uniformity and water-soluble polymer (WSP) formation are highly sensitive to crosslinker concentration and reaction temperature .
- Structural Insight : NIPMAM contains an additional α-methyl group compared to NIPAM, reducing chain flexibility and weakening inter-chain hydrogen bonding, which lowers its lower critical solution temperature (LCST) to 38–42°C .
Q. What characterization techniques are essential for analyzing NIPMAM's thermoresponsive behavior?
- Key Techniques :
- Differential Scanning Calorimetry (DSC) : Quantifies enthalpy changes during phase transitions. NIPMAM exhibits smaller entropy changes than NIPAM due to restricted conformational freedom from the α-methyl group .
- 2D Correlation Spectroscopy : Resolves hydration dynamics and reversibility of temperature-induced phase separation. For example, concatenated 2D IR spectroscopy distinguishes irreversible dehydration steps in NIPMAM from NIPAM .
- NMR Spectroscopy : Tracks hydrogen bonding and molecular mobility shifts during phase transitions. ¹H NMR reveals distinct hydration shells around NIPMAM chains below LCST .
Q. How does the α-methyl group in NIPMAM influence its phase transition compared to NIPAM?
- Mechanistic Insight : The α-methyl group sterically hinders amide-water hydrogen bonding, reducing hydration entropy and lowering LCST by ~4–6°C compared to NIPAM. This structural difference also slows chain collapse kinetics and reduces cooperativity in coil-to-globule transitions .
- Experimental Validation : Small-angle neutron scattering (SANS) and calorimetry show NIPMAM forms looser aggregates above LCST, whereas NIPAM exhibits sharper deswelling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LCST values for NIPMAM across studies?
- Critical Factors : Discrepancies arise from variations in polymer molecular weight, crosslinking density, and solution ionic strength. For example, copolymerization with ionic monomers (e.g., sodium methacrylate) elevates LCST due to charge repulsion, while NaCl addition suppresses swelling .
- Standardization : Use high-purity monomers, control polymerization conditions (e.g., redox initiation for disulfide crosslinkers), and report detailed solvent/buffer compositions .
Q. What strategies optimize NIPMAM-based microgels for controlled drug delivery under physiological conditions?
- Design Principles :
- Core-Shell Architectures : Poly(NIPMAM) cores with poly(N-n-propylacrylamide) shells enable linear thermoresponse across 25–40°C, ideal for pulsatile drug release .
- Redox-Responsive Systems : Disulfide crosslinkers (e.g., BAC) permit degradation in reducing environments (e.g., intracellular glutathione), while non-degradable crosslinkers (BIS) maintain structural integrity .
Q. How do co-solvents (e.g., ethanol) affect NIPMAM hydrogel swelling, and what molecular mechanisms drive cononsolvency?
- Phenomenology : In water/ethanol mixtures, NIPMAM hydrogels exhibit cononsolvency—swelling at intermediate ethanol concentrations (20–40%) but collapsing at higher levels.
- Mechanism : Ethanol disrupts water clusters around hydrophobic isopropyl groups, weakening hydrophobic hydration. This is confirmed by ¹H NMR showing reduced amide-water interactions .
Q. Can computational models predict NIPMAM microgel behavior in complex environments?
- Approach : Mesoscopic simulations replicate experimental microgel conformations (e.g., "fried-egg" shapes on hydrophobic surfaces) by modeling polymer-surface interactions and chain elasticity .
- Validation : Simulated and experimental SANS profiles show strong agreement for ion-containing hydrogels, confirming cluster formation in collapsed states .
Methodological Guidance
Q. How to analyze reversible vs. irreversible phase transitions in NIPMAM solutions?
- Concatenated 2D Spectroscopy : Apply temperature perturbation sequences to distinguish reversible (e.g., hydration changes) from irreversible events (e.g., aggregation). NIPMAM shows lower reversibility than NIPAM due to stronger hydrophobic interactions post-collapse .
Q. What experimental protocols minimize artifacts in NIPMAM microgel synthesis?
- Best Practices :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
